1-(((2-Aminophenyl)thio)methyl)cyclohexan-1-ol
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Overview
Description
1-(((2-Aminophenyl)thio)methyl)cyclohexan-1-ol is an organic compound that features a cyclohexanol core with a 2-aminophenylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((2-Aminophenyl)thio)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-aminothiophenol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Common catalysts used in this reaction include transition metals such as palladium or nickel .
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. The use of dual catalysts, such as Co-NiO, has been reported to enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
1-(((2-Aminophenyl)thio)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(((2-Aminophenyl)thio)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
2-Aminothiophenol: A compound with an amino and thiol group attached to a benzene ring.
Cyclohexanone: A ketone with a cyclohexane ring.
Uniqueness
1-(((2-Aminophenyl)thio)methyl)cyclohexan-1-ol is unique due to the presence of both an amino and a thio group attached to the cyclohexanol core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19NOS |
---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
1-[(2-aminophenyl)sulfanylmethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H19NOS/c14-11-6-2-3-7-12(11)16-10-13(15)8-4-1-5-9-13/h2-3,6-7,15H,1,4-5,8-10,14H2 |
InChI Key |
LVXLWRRQNZIBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CSC2=CC=CC=C2N)O |
Origin of Product |
United States |
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